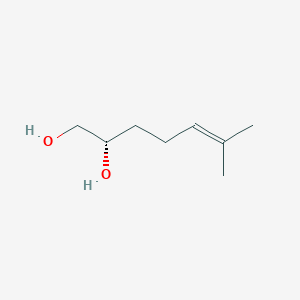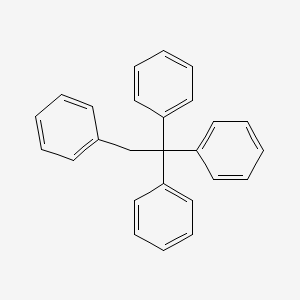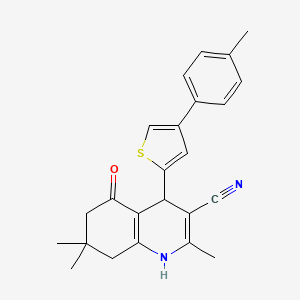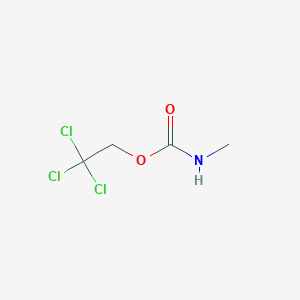
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is a heterocyclic compound with the molecular formula C16H14N2O2S. It belongs to the class of thiadiazepines, which are known for their diverse biological activities. This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and oxygen atoms, along with two phenyl groups attached at positions 3 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents. For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sulfur dioxide in the presence of a base can yield the desired thiadiazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiadiazepine without the dioxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazepine without the dioxide group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-2,5-dihydro-1,4,5-thiadiazepine: Similar structure but lacks the 1,1-dioxide group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazepine ring, with similar biological activities.
Uniqueness
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
14954-09-7 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20)11-15(13-7-3-1-4-8-13)17-18-16(12-21)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
NHZMERSIZAOIPM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN=C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)



![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)


